molecular formula C13H19NO2S B14528431 S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate CAS No. 62806-58-0

S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate

Cat. No.: B14528431
CAS No.: 62806-58-0
M. Wt: 253.36 g/mol
InChI Key: YHUPHHLFNLJSIM-UHFFFAOYSA-N
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Description

S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate: is an organic compound with the molecular formula C13H19NO2S It is a derivative of carbamothioic acid and is characterized by the presence of a 3-methylphenoxy group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety

Properties

CAS No.

62806-58-0

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

S-[3-(3-methylphenoxy)propyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H19NO2S/c1-11-6-4-7-12(10-11)16-8-5-9-17-13(15)14(2)3/h4,6-7,10H,5,8-9H2,1-3H3

InChI Key

YHUPHHLFNLJSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCSC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate typically involves the reaction of 3-methylphenol with 3-chloropropyl dimethylcarbamothioate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Nitrated or halogenated derivatives of the phenoxy group.

Scientific Research Applications

Chemistry: S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or insecticidal properties, making it of interest for the development of new pharmaceuticals or agrochemicals.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, such as surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an acetylcholinesterase inhibitor, disrupting neurotransmission in insects and leading to their immobilization or death.

Comparison with Similar Compounds

  • S-[3-(4-Methylphenoxy)propyl] dimethylcarbamothioate
  • S-[3-(2-Methylphenoxy)propyl] dimethylcarbamothioate
  • S-[3-(3-Chlorophenoxy)propyl] dimethylcarbamothioate

Comparison: Compared to its analogs, S-[3-(3-Methylphenoxy)propyl] dimethylcarbamothioate may exhibit unique properties due to the position of the methyl group on the phenoxy ring. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. For instance, the 3-methyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes.

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